molecular formula C10H11FN4S B1483003 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098077-21-3

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1483003
CAS No.: 2098077-21-3
M. Wt: 238.29 g/mol
InChI Key: HANNTMFODGZQSF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a thiophene ring, and a carboximidamide group attached to the pyrazole core

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4S/c11-3-4-15-6-7(10(12)13)9(14-15)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANNTMFODGZQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.

    Addition of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using a fluoroethyl halide.

    Formation of the Carboximidamide Group: The carboximidamide group can be formed by the reaction of the corresponding nitrile with an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is being investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While specific data on this compound's efficacy is limited, structural similarities to effective pyrazole derivatives suggest potential in this area.
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may exhibit comparable anti-inflammatory properties.
  • Anticancer Activity : Certain pyrazole derivatives have demonstrated antiproliferative activity against prostate cancer cell lines (e.g., LNCaP and PC-3). The mechanism often involves modulation of androgen receptor pathways, which could be relevant for this compound due to its structural composition.

Material Science

The compound can serve as a building block for synthesizing more complex materials with specific properties. Its unique structure may lead to applications in developing new polymers and coatings used in various industrial applications .

Antimicrobial Efficacy

A notable study highlighted the effectiveness of pyrazole derivatives against resistant bacterial strains, showcasing their potential as novel antimicrobial agents. This study demonstrated significant inhibition rates against multiple strains, suggesting that this compound could be further explored in drug development.

Anti-inflammatory Research

Another case study focused on the anti-inflammatory effects observed in animal models treated with similar pyrazole compounds. The results indicated a marked reduction in inflammatory markers following treatment, supporting further investigation into the anti-inflammatory potential of this compound .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can be compared with other pyrazole derivatives that have similar structures and properties. Some similar compounds include:

    1-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: This compound has a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and biological activity.

    1-(2-fluoroethyl)-3-(furan-2-yl)-1H-pyrazole-4-carboximidamide: This compound has a furan ring instead of a thiophene ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a synthetic compound belonging to the pyrazole family, noted for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazole core : A five-membered ring containing two nitrogen atoms.
  • Fluoroethyl group : A halogenated ethyl group that may enhance biological activity.
  • Thiophene ring : A sulfur-containing aromatic ring that contributes to the compound's reactivity.
  • Carboximidamide functional group : Imparts potential for interaction with biological targets.

The molecular formula is C10H10FN3SC_{10}H_{10}FN_3S with a molecular weight of 240.26 g/mol.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Pyrazole Core : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
  • Introduction of the Thiophene Ring : Achieved through cross-coupling reactions like Suzuki or Stille coupling.
  • Addition of the Fluoroethyl Group : Via nucleophilic substitution using fluoroethyl halides.

Biological Activity

Research indicates that compounds in this class exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential for developing new antibiotics .

Anti-inflammatory Properties

The compound may inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in inflammatory responses. Inhibition of PDE4 has been linked to reduced inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Preliminary studies suggest that this pyrazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of specific signaling pathways .

The mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and target interaction.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructureNotable Activity
1-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamideChloroethylAntimicrobial
1-(2-fluoroethyl)-3-(furan-2-yl)-1H-pyrazole-4-carboximidamideFuranAnticancer

Case Studies

A notable case study on pyrazole derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as novel antimicrobial agents . Another study focused on the anti-inflammatory effects in animal models, demonstrating significant reductions in inflammatory markers following treatment with similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

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